molecular formula C10H13NO3 B1314564 Ethyl 4-amino-3-methoxybenzoate CAS No. 73368-41-9

Ethyl 4-amino-3-methoxybenzoate

Cat. No. B1314564
CAS RN: 73368-41-9
M. Wt: 195.21 g/mol
InChI Key: DZXKUQHCFAKAJP-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-methoxybenzoate, also known by its CAS Number 73368-41-9, is a compound with a molecular weight of 195.22 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of Ethyl 4-amino-3-methoxybenzoate involves the use of 4-amino-3-methoxybenzoic acid and ethanol . The reaction is carried out in a 22-L 3-necked round bottom flask equipped with an electrical heating mantle, a thermocouple probe, overhead mechanical stirrer, water-cooled condenser, nitrogen bubbler, and addition funnel . The reaction is exothermic and requires careful temperature control .


Molecular Structure Analysis

The InChI code for Ethyl 4-amino-3-methoxybenzoate is 1S/C10H13NO3/c1-3-14-10(12)7-4-5-8(11)9(6-7)13-2/h4-6H,3,11H2,1-2H3 . This code provides a unique identifier for the compound and can be used to generate a 3D structure.


Physical And Chemical Properties Analysis

Ethyl 4-amino-3-methoxybenzoate is a solid substance . It has a high gastrointestinal absorption and is BBB permeant . Its water solubility is calculated to be 1.88 mg/ml . The compound has a Log Po/w (iLOGP) of 2.2, indicating its lipophilicity .

Scientific Research Applications

Synthesis and Chemical Properties

  • Intermediate in Pharmaceutical Synthesis : Ethyl 4-amino-3-methoxybenzoate serves as an intermediate in the synthesis of various pharmaceuticals. For example, it is used in the synthesis of amisulpride, an antipsychotic drug. The process involves several steps including sulfonation, hydrolysis, chlorination, reduction, and condensation, achieving an overall yield of about 61% (Chen Yuhong & Chen-Yan Wei, 2011).
  • Chemical Structure Analysis : The chemical structure of related compounds, such as 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, has been confirmed using various techniques like IR, 1H NMR, and MS, showcasing the compound's relevance in analytical chemistry (Wang Yu, 2008).

Biological and Environmental Applications

  • Antimicrobial and Antifungal Activities : Compounds derived from Ethyl 4-amino-3-methoxybenzoate have shown moderate activity against certain bacteria and fungi. This points to potential applications in developing antimicrobial agents (H. M. Vinusha et al., 2015).
  • Anticancer Properties : Derivatives of Ethyl 4-amino-3-methoxybenzoate have been studied for their potential antiproliferative effects, particularly targeting tubulin at the colchicine binding site, which indicates possible applications in cancer research (R. Romagnoli et al., 2008).
  • Environmental Behavior : Ethyl 4-aminobenzoate (a related compound) is studied for its environmental fate, particularly in water sources. It's notable for its absence in environmental waters despite widespread use, suggesting efficient transformation or degradation (A. J. Li et al., 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of 'Warning’ . Hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

ethyl 4-amino-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-3-14-10(12)7-4-5-8(11)9(6-7)13-2/h4-6H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXKUQHCFAKAJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20472664
Record name Ethyl 4-amino-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-amino-3-methoxybenzoate

CAS RN

73368-41-9
Record name Ethyl 4-amino-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3.343 g (20 mmole) of 4-amino-3-methoxybenzoic acid in 200 mL EtOH is bubbled a stream of HCl gas for three minutes. The HCl saturated solution is stirred at room temperature for two days. Solvent is evaporated under vacuum and the resulting residue is dissolved in 100 mL water. The water layer is basified with K2CO3 and extracted with CH2Cl2 (3×200 mL). The combined CH2Cl2 layer is washed with saturated NaHCO3 (200 mL), brine and then dried over MgSO4, filtered and evaporated under reduced pressure to give the desired product.
Quantity
3.343 g
Type
reactant
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
L Shu, C Gu, D Fishlock, Z Li - Organic Process Research & …, 2016 - ACS Publications
… (1, 18, 19) Compounds 8 and 12 were prepared from ethyl 4-amino-3-methoxybenzoate and methyl 4-amino-3-methoxybenzoate, respectively, following a modified synthesis based on …
Number of citations: 13 pubs.acs.org
J Gras - Drugs of the Future, 2018 - access.portico.org
… 2) Esterification of 4-amino-3-methoxybenzoic acid (XI) with EtOH in the presence of H2SO4 furnishes ethyl 4-amino3-methoxybenzoate (XII), which upon condensation with …
Number of citations: 2 access.portico.org
P Jones, GB Villeneuve, C Fei, J DeMarte… - Journal of medicinal …, 1998 - ACS Publications
The structure−activity relationships of two series of novel retinoids (2-pyrazinylcarboxamidobenzoates and β-ionylideneacetamidobenzoates) have been investigated by evaluating their …
Number of citations: 35 pubs.acs.org
MDH Bhuiyan, KX Zhu, P Jensen, AC Try - 2010 - Wiley Online Library
… To this end, we looked at the reaction of ethyl 4-amino-3-methylbenzoate and ethyl 4-amino-3-methoxybenzoate (Scheme 1, Table 1). In both cases the desired Tröger's base …
IA Ismail, DE Sharp, MR Chedekel - The Journal of Organic …, 1980 - ACS Publications
The tentative structure assigned to the photobiologically important skin pigment pheomelanin isbased on degradative studies of the natural chromophore. The title compound was …
Number of citations: 26 pubs.acs.org
MA Erb - 2017 - search.proquest.com
Transcription regulation is orchestrated on a chromatin template via the complex interactions between cis-regulatory DNA elements, trans-acting co-regulators, and RNA polymerase (…
Number of citations: 2 search.proquest.com
IA Ismail - 1980 - search.proquest.com
The color of mammalian skin is dependent on two classes of pigment known as eumelanins and phaeomelanins. The eumelanins are photoprotective and found mostly in dark skinned …
Number of citations: 3 search.proquest.com

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